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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total
synthesis of the ergot alkaloid (-)-chanoclavine | and a representative analogue, an oxygen-
substituted ergoline derivative. The methodologies presented are based on an efficient
enantioselective approach, offering a practical guide for researchers in organic synthesis and
medicinal chemistry.

l. Overview of the Synthetic Strategy

The total synthesis of (-)-chanoclavine | is achieved through a 13-step sequence commencing
from the readily available chiral pool material, (2R)-(+)-phenyloxirane. This strategy, reported
by Lu, Shi, and Cao in 2017, culminates in a 17% overall yield.[1][2][3] Two pivotal
transformations in this synthesis are a palladium-catalyzed intramolecular aminoalkynylation of
a terminal olefin and a rhodium-catalyzed intramolecular [3+2] annulation to construct the
characteristic fused indole skeleton.[1][2][3] A similar synthetic route is employed to generate
an oxygen-substituted ergoline derivative, demonstrating the adaptability of this approach for
creating chanoclavine analogues.[1][2][3]

Il. Experimental Protocols

The following protocols detail the key steps in the synthesis of (-)-chanoclavine | and its
oxygen-substituted analogue.
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A. Synthesis of Key Intermediate 19

Protocol 1: Synthesis of (R)-1-((4-bromophenyl)sulfonyl)-2-((E)-3-(triisopropylsilyl)prop-2-yn-1-
yhaziridine (18)

To a solution of (2R)-(+)-phenyloxirane (1.0 equiv) in anhydrous CH2Clz (0.2 M) at 0 °C under a
nitrogen atmosphere is added 4-bromobenzenesulfonamide (1.1 equiv), followed by the
addition of BFs-Et20 (0.2 equiv). The reaction mixture is stirred at 0O °C for 1 hour and then at
room temperature for 12 hours. The reaction is quenched with saturated agueous NaHCO3
solution, and the aqueous layer is extracted with CH2Clz. The combined organic layers are
washed with brine, dried over anhydrous Na2SO0a, filtered, and concentrated under reduced
pressure. The crude product is purified by flash column chromatography on silica gel to afford
the corresponding amino alcohol.

To a solution of the resulting amino alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under
a nitrogen atmosphere is added NaH (60% dispersion in mineral oil, 2.5 equiv). The mixture is
stirred at 0 °C for 30 minutes, followed by the addition of TsClI (1.2 equiv). The reaction is
stirred at room temperature for 12 hours and then quenched with water. The aqueous layer is
extracted with EtOAc, and the combined organic layers are washed with brine, dried over
anhydrous Na=SO0a, filtered, and concentrated. The crude product is purified by flash column
chromatography to yield the tosylated aziridine.

To a solution of the tosylated aziridine (1.0 equiv) and (E)-3-(triisopropylsilyl)prop-2-en-1-ol (1.5
equiv) in anhydrous CH2Clz (0.2 M) at 0 °C is added BFs-Et20 (1.5 equiv). The reaction mixture
is stirred at this temperature for 30 minutes. The reaction is then quenched with saturated
aqueous NaHCOs and extracted with CH2Clz. The combined organic layers are washed with
brine, dried over Na=SO4, and concentrated. The residue is purified by flash chromatography to
give compound 18.

Protocol 2: Synthesis of (R,E)-N-(1-(benzyloxy)-4-phenylbut-3-en-2-yl)-4-bromo-N-
((triisopropylsilyl)ethynyl)benzenesulfonamide (19)

To a solution of aziridine 18 (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added n-BulLi
(2.5 M in hexanes, 1.2 equiv). The mixture is stirred for 30 minutes at this temperature,
followed by the addition of benzyl bromide (1.5 equiv). The reaction is allowed to warm to room
temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NHaCl,
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and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with
brine, dried over Na2S0Oa4, and concentrated. The crude product is purified by flash column
chromatography to afford 19.

B. Key Cyclization Reactions

Protocol 3: Palladium-Catalyzed Intramolecular Aminoalkynylation to form Vinyl Pyrrolidine (20)

To a solution of 19 (1.0 equiv) in anhydrous toluene (0.05 M) is added Pd(PPhs)4 (0.1 equiv).
The mixture is degassed and heated to 110 °C for 12 hours under a nitrogen atmosphere. The
solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography on silica gel to yield the vinyl pyrrolidine 20.

Protocol 4: Rhodium-Catalyzed Intramolecular [3+2] Annulation to form the Ergoline Core (23)

To a solution of 20 (1.0 equiv) in anhydrous DCE (0.02 M) is added Rh2(OAc)4 (0.1 equiv). The
reaction mixture is stirred at 80 °C for 3 hours. The solvent is removed under reduced pressure,
and the crude product is purified by flash column chromatography to afford the tetracyclic
compound 23.

C. Final Steps to (-)-Chanoclavine | (3)

Protocol 5: Synthesis of (-)-Chanoclavine | (3)

To a solution of 23 (1.0 equiv) in a mixture of THF and H20 (4:1, 0.1 M) is added TBAF (1.0 M
in THF, 2.0 equiv). The reaction is stirred at room temperature for 2 hours. The solvent is
removed, and the residue is partitioned between EtOAc and water. The aqueous layer is
extracted with EtOAc, and the combined organic layers are washed with brine, dried over
Na2SO0a4, and concentrated. The crude alcohol is purified by flash chromatography.

The resulting alcohol (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C.
LiAIH4 (3.0 equiv) is added portionwise, and the reaction mixture is stirred at -78 °C for 1 hour
and then at room temperature for 3 hours. The reaction is quenched by the sequential addition
of water, 15% aqueous NaOH, and water. The resulting mixture is filtered through Celite, and
the filtrate is concentrated. The crude product is purified by flash column chromatography to
provide (-)-chanoclavine | (3).
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lll. Quantitative Data

The following tables summarize the yields and characterization data for the key intermediates

and the final product in the total synthesis of (-)-chanoclavine I.

Spectroscopic

Compound Step Description Yield (%)
Data
S H NMR, 3C
Aziridination and
NMR, HRMS
18 1 subsequent 75 ) )
) consistent with
reaction
reported values.
1H NMR, 13C
Ring opening of NMR, HRMS
19 2 o 85 _ .
aziridine consistent with
reported values.
1H NMR, 3C
Pd-catalyzed
_ _ NMR, HRMS
20 3 aminoalkynylatio 80 ) )
consistent with
n
reported values.
1H NMR, 3C
Rh-catalyzed NMR, HRMS
23 4 . 70 . .
[3+2] annulation consistent with
reported values.
1H NMR, 13C
NMR, HRMS
Deprotection and consistent with
3 5 65

reduction

reported values.
[0]°D =-213 (c
0.4, pyridine).

IV. Synthesis of an Oxygen-Substituted Ergoline

Analogue
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A similar synthetic strategy was employed to synthesize the oxygen-substituted ergoline
derivative (-)-25. The key difference lies in the starting material, where an oxygen-containing
substituent is incorporated. The subsequent palladium- and rhodium-catalyzed cyclizations
proceed in a similar fashion to afford the desired analogue. The final deprotection of the tosyl
group is achieved using lithium naphthalenide.[3]

Compound Description Overall Yield (%)

Oxygen-substituted ergoline
(-)-25 o 24 (over 8 steps)
derivative

V. Visualizations
A. Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-
chanoclavine I.

(2R)-(+)-Phenyloxirane

Click to download full resolution via product page

Caption: Key steps in the total synthesis of (-)-chanoclavine I.

B. Biological Signaling Pathway

Chanoclavine has been found to stimulate dopamine D2 receptors in the brain.[4] The
dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through
the Gai/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase,
resulting in a decrease in intracellular cyclic AMP (CAMP) levels. This, in turn, affects the
activity of protein kinase A (PKA) and downstream signaling cascades.
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Caption: Simplified signaling pathway of the dopamine D2 receptor activated by chanoclavine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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